molecular formula C17H16N2 B8503002 1-(1H-indol-3-yl)-1,2,3,4-tetrahydroisoquinoline

1-(1H-indol-3-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8503002
M. Wt: 248.32 g/mol
InChI Key: OVZZYKLLIUWFKD-UHFFFAOYSA-N
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Patent
US08476297B2

Procedure details

To a solution 1-(1-(1H-indol-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (50 mg, 172 μmol in MeOH (1.0 mL) was added 5 M HCl (1.0 mL, 5000 μmol). The reaction was heated to 100° C. under microwave 30 min. The reaction was concentrated to give 1-(1H-indol-3-yl)-1,2,3,4-tetrahydroisoquinoline, which was used in the next step without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH:10]2[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[CH2:13][CH2:12][N:11]2C(=O)C)=[CH:2]1.Cl>CO>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH:10]2[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[CH2:13][CH2:12][NH:11]2)=[CH:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C1N(CCC2=CC=CC=C12)C(C)=O
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
1 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated

Outcomes

Product
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)C1NCCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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